molecular formula C10H4ClFN2 B3023989 4-Chloro-8-fluoroquinoline-3-carbonitrile CAS No. 1016879-30-3

4-Chloro-8-fluoroquinoline-3-carbonitrile

Cat. No.: B3023989
CAS No.: 1016879-30-3
M. Wt: 206.6 g/mol
InChI Key: DPDJYAMGLVCYRW-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoroquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The molecular formula of this compound is C10H4ClFN2, and it has a molecular weight of 206.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoroquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid to form an intermediate compound. This intermediate is then transformed into this compound through further reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

4-Chloro-8-fluoroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceutical drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-8-fluoroquinoline-3-carbonitrile include:

  • 4-Chloroquinoline-3-carbonitrile
  • 8-Fluoroquinoline-3-carbonitrile
  • 4,8-Dichloroquinoline-3-carbonitrile

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-8-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDJYAMGLVCYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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